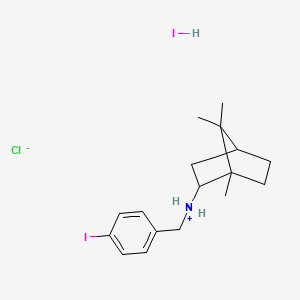![molecular formula C14H26N4O3 B13748313 Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester CAS No. 62806-49-9](/img/structure/B13748313.png)
Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is a complex organic compound with the molecular formula C14H26N4O3. This compound is known for its unique structure, which includes a cyclohexylamino group, a dimethylamino group, and an ethyl ester group. It is used in various scientific and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester typically involves the reaction of cyclohexylamine with dimethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Cyclohexylamine with Dimethylamine: Cyclohexylamine is reacted with dimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature.
Addition of Ethyl Chloroformate: Ethyl chloroformate is then added to the reaction mixture. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is scaled up using large reactors and automated systems. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carbamic acid and alcohol.
Oxidation: It can undergo oxidation reactions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [ [(cyclohexylamino)carbonyl]iminomethyl]methyl-, methyl ester : Similar structure but with a methyl ester group instead of an ethyl ester group .
Carbamic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Carbamic acid, ethyl ester: Lacks the cyclohexylamino and dimethylamino groups.
Uniqueness
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclohexylamino and dimethylamino groups enhances its stability and reactivity compared to simpler carbamic acid derivatives .
Eigenschaften
CAS-Nummer |
62806-49-9 |
|---|---|
Molekularformel |
C14H26N4O3 |
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
ethyl N-[N'-(cyclohexylcarbamoyl)-N,N-dimethylcarbamimidoyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H26N4O3/c1-5-21-14(20)18(4)13(17(2)3)16-12(19)15-11-9-7-6-8-10-11/h11H,5-10H2,1-4H3,(H,15,19) |
InChI-Schlüssel |
UJHNZPYZZZECRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)C(=NC(=O)NC1CCCCC1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


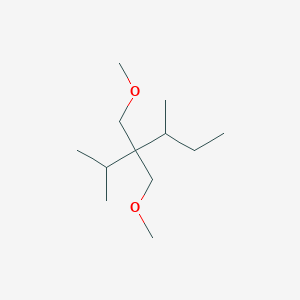
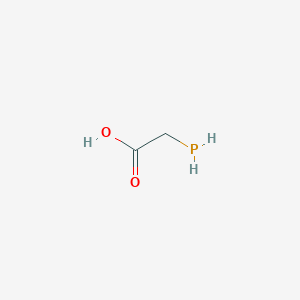
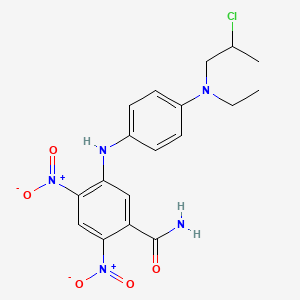
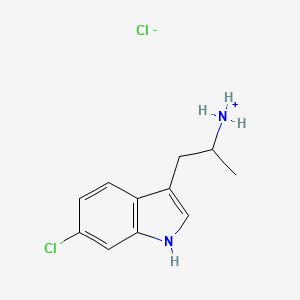
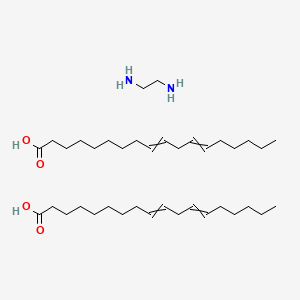

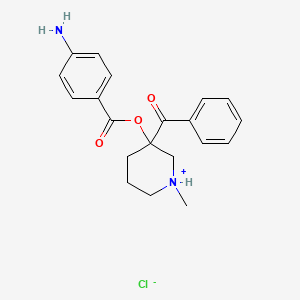
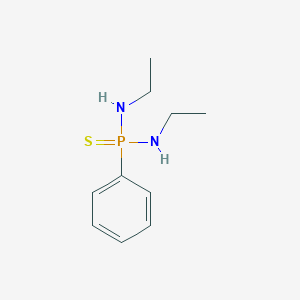
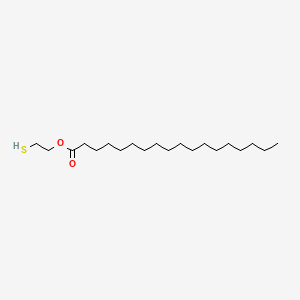
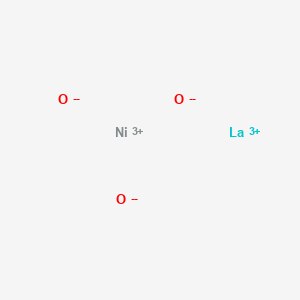
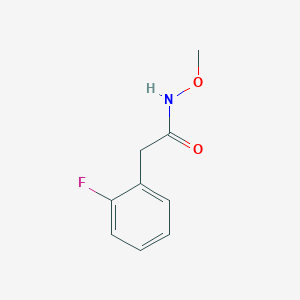
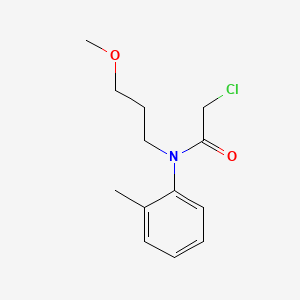
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
